molecular formula C13H8Cl2N2O2 B14951347 4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline

4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline

Katalognummer: B14951347
Molekulargewicht: 295.12 g/mol
InChI-Schlüssel: LOXOPJMLMUWEHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is a Schiff base compound, characterized by the presence of an azomethine group (-C=N-) Schiff bases are typically formed through the condensation reaction between primary amines and carbonyl compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 4-chloroaniline and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline involves its interaction with various molecular targets. The azomethine group (-C=N-) is crucial for its biological activity, as it can form complexes with metal ions, enhancing its antimicrobial properties. The compound can also interact with cellular components, disrupting microbial cell walls and inhibiting enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-N-methylaniline: Similar structure but with a methyl group instead of the nitro group.

    4-chloro-2-methylaniline: Similar structure with a methyl group at the ortho position.

    4-chloro-3-nitroaniline: Similar structure but lacks the azomethine group.

Uniqueness

4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is unique due to the presence of both chloro and nitro groups, as well as the azomethine linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H8Cl2N2O2

Molekulargewicht

295.12 g/mol

IUPAC-Name

1-(4-chloro-3-nitrophenyl)-N-(4-chlorophenyl)methanimine

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-2-4-11(5-3-10)16-8-9-1-6-12(15)13(7-9)17(18)19/h1-8H

InChI-Schlüssel

LOXOPJMLMUWEHO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.